methyl 2-cyano-3-(2,5-diethoxyphenyl)propanoate
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Overview
Description
Methyl 2-cyano-3-(2,5-diethoxyphenyl)propanoate: is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.307 g/mol. This compound is known for its unique structure, which includes a cyano group (-CN) and two ethoxy groups (-OCH2CH3) attached to a phenyl ring. It is often used in scientific research and various industrial applications due to its distinctive chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-diethoxybenzaldehyde as the starting material.
Reaction Steps: The process involves a Knoevenagel condensation reaction, where 2,5-diethoxybenzaldehyde is reacted with cyanoacetic acid in the presence of a base such as piperidine or triethylamine.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different compound with altered properties.
Substitution: Substitution reactions can occur at the ethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and esters.
Reduction Products: Amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 2-cyano-3-(2,5-diethoxyphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways. Medicine: Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which methyl 2-cyano-3-(2,5-diethoxyphenyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the ethoxy groups can influence the compound's solubility and reactivity. The exact mechanism may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Methyl 2-cyano-3-(2,4-diethoxyphenyl)propanoate
Methyl 2-cyano-3-(3,5-diethoxyphenyl)propanoate
Methyl 2-cyano-3-(2,5-dimethoxyphenyl)propanoate
Uniqueness: Methyl 2-cyano-3-(2,5-diethoxyphenyl)propanoate is unique due to its specific arrangement of ethoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This arrangement provides distinct advantages in certain applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-cyano-3-(2,5-diethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-19-13-6-7-14(20-5-2)11(9-13)8-12(10-16)15(17)18-3/h6-7,9,12H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHYAKBYXBXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)CC(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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